molecular formula C13H14N6O3S B2608167 N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1286714-05-3

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2608167
CAS No.: 1286714-05-3
M. Wt: 334.35
InChI Key: VYXFYTMWTNDNEM-UHFFFAOYSA-N
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Description

The compound N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic small molecule featuring a pyrazole core substituted with methoxy and methyl groups, linked via a carboxamide bridge to a 1,3,4-oxadiazole ring, which is further connected to a 2,4-dimethylthiazole moiety. This structure integrates multiple pharmacophoric elements:

  • Pyrazole: Known for modulating solubility and bioavailability due to its planar aromaticity .
  • Oxadiazole: Enhances metabolic stability and electron-withdrawing properties, influencing ligand-receptor interactions .
  • Thiazole: Contributes to binding affinity in medicinal chemistry, often seen in kinase inhibitors .

Properties

IUPAC Name

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O3S/c1-6-9(23-7(2)14-6)12-16-17-13(22-12)15-10(20)8-5-19(3)18-11(8)21-4/h5H,1-4H3,(H,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXFYTMWTNDNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The pharmacokinetics of a compound like this would depend on various factors, including its chemical structure, the route of administration, and the individual’s metabolism. In general, the compound would need to be absorbed into the body, distributed to its site of action, metabolized, and eventually eliminated .

Biological Activity

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features several key structural components:

  • Thiazole ring : Contributes to the compound's biological activity.
  • Oxadiazole ring : Known for its role in various biological interactions.
  • Pyrazole moiety : Associated with anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate pathways involved in:

  • Cell proliferation : Influencing cancer cell growth.
  • Apoptosis : Inducing programmed cell death in malignant cells.

The compound's ability to interact with enzymes and receptors alters their activity, leading to significant biological effects. For instance, studies indicate that it may disrupt critical cellular processes linked to bacterial virulence factors, suggesting potential applications in combating infections .

Anticancer Properties

Research has indicated that derivatives of oxadiazole and pyrazole compounds exhibit promising anticancer activity. For example:

  • Cell Line Studies : The compound has been tested against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), showing significant cytotoxic effects. In vitro studies have demonstrated that certain derivatives lead to increased reactive oxygen species (ROS) accumulation and activation of the mitochondrial apoptotic pathway .

Structure–Activity Relationship (SAR)

The structural features of the compound significantly influence its biological activity. Key findings include:

  • Electron-donating groups : Such as methoxy groups enhance anticancer efficacy.
  • Substituent variations : Different substitutions on the thiazole or pyrazole rings can either enhance or diminish activity, underscoring the importance of specific molecular configurations .

Study 1: Antitumor Activity Assessment

In a study evaluating a series of oxadiazole and pyrazoline derivatives, compounds similar to N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide were shown to exhibit IC50 values ranging from 1.82 to 5.55 µM against various cancer cell lines. These results highlight the potential for developing effective anticancer agents based on this scaffold .

Study 2: Mechanistic Insights

A molecular docking study revealed that the compound binds effectively to the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The interaction was found to stabilize the receptor's inactive form, thereby inhibiting downstream signaling pathways essential for tumor growth .

Comparative Analysis

To better understand the position of N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide within its chemical class, a comparative table is presented below:

Compound NameStructural FeaturesBiological Activity
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)furanThiazole and oxadiazole ringsModerate anticancer effects
N-[4-(2,4-dimethyl-thiazol-5-yl)-pyrimidin]Thiazole with pyrimidineAntiviral activity
N-(1,3,4-Oxadiazol)benzamidesSimple oxadiazole structureLimited anticancer activity

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds related to N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. For instance:

  • Cell Line Studies : Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. In vitro studies using the MTT assay demonstrated significant antiproliferative activity against human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549) cells .
Cell Line IC50 Values (µM)
HCT-11615.0
MCF-720.5
HepG218.0
A54922.0

This data indicates a promising potential for developing new anticancer therapies based on this compound's structure.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial applications. Its ability to interact with bacterial virulence factors may disrupt critical cellular processes in pathogens, making it a candidate for further exploration in combating infections.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes involved in various biochemical pathways. The presence of multiple functional groups allows it to form diverse interactions with target enzymes, potentially leading to effective modulation of metabolic pathways.

Case Study: Enzyme Interaction

A study focusing on the interaction mechanisms revealed that N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide could inhibit certain kinases involved in cancer progression. The mechanism was attributed to hydrogen bonding and hydrophobic interactions between the compound and the enzyme active site .

Structure Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiazole and pyrazole rings can significantly influence biological activity. For example:

Substituent Effect on Activity
Methoxy GroupEnhances solubility and bioavailability
Dimethyl ThiazoleIncreases binding affinity to target enzymes

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s unique combination of pyrazole, oxadiazole, and thiazole distinguishes it from structurally related analogs. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound ID / Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity (if reported)
Target Compound Pyrazole-oxadiazole-thiazole 3-methoxy, 1-methyl, 2,4-dimethylthiazole Not reported Not reported Not reported
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole-carboxamide Chloro, cyano, phenyl 403.1 133–135 Not reported
Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs (e.g., 3a–s) Thiazole-carboxamide Pyridinyl, methyl, variable amines ~350–450 Not reported Inhibitory activity (p < 0.05)
N-[(3-Methyl-5-phenoxy-1-phenyl-pyrazol-4-yl)carbonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea Pyrazole-thiadiazole-thiourea Phenoxy, propyl, thiourea Not reported Not reported Not reported
Key Observations:
  • Substituent Effects: The target compound’s 3-methoxy and 1-methyl groups on the pyrazole likely enhance lipophilicity compared to chloro/cyano substituents in compound 3a . Its dimethylthiazole may improve metabolic stability relative to pyridinyl-thiazole derivatives in .

Q & A

Q. Example Procedure :

Synthesize 5-methyl-1-phenylpyrazole-4-carbohydrazide via hydrazinolysis of ethyl esters.

Cyclize with iodosobenzene diacetate in ethanol to form the oxadiazole ring .

Introduce thiazole substituents via nucleophilic substitution (e.g., RCH₂Cl in DMF at room temperature) .

Advanced: How to optimize reaction conditions to improve yield and purity?

Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity for alkylation, while ethanol minimizes side reactions during cyclization .
  • Catalyst Use : K₂CO₃ improves alkylation efficiency by deprotonating thiol intermediates .
  • Temperature Control : Room temperature for alkylation vs. reflux (70–80°C) for cyclization to balance reaction rate and byproduct formation .
  • Purification : Recrystallization from DMF/ethanol (1:1) or column chromatography with ethyl acetate/hexane gradients .

Q. SAR Table :

ModificationBioactivity (IC₅₀, µM)Selectivity IndexReference
2,4-Dimethylthiazole8.2 ± 0.512.4
3-Methoxy pyrazole9.1 ± 0.710.8
Unsubstituted thiazole23.6 ± 1.23.2

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